2-(2-Thienyl)cyclohexanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

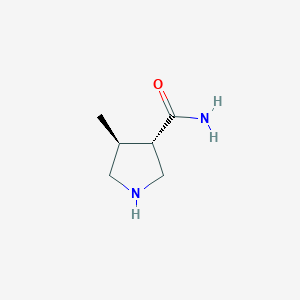

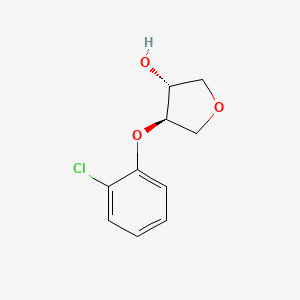

“2-(2-Thienyl)cyclohexanol” is a compound that contains a cyclohexanol moiety with a thiophene ring attached . It contains a total of 27 bonds, including 13 non-H bonds, 5 multiple bonds, 1 rotatable bond, 5 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 hydroxyl group, 1 secondary alcohol, and 1 Thiophene .

Synthesis Analysis

The synthesis of thiophene derivatives, such as “2-(2-Thienyl)cyclohexanol”, often involves heterocyclization of various substrates . For instance, the Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can produce aminothiophene derivatives .

Molecular Structure Analysis

The molecular structure of “2-(2-Thienyl)cyclohexanol” includes a cyclohexanol moiety and a thiophene ring . The compound has a total of 27 bonds, including 13 non-H bonds, 5 multiple bonds, 1 rotatable bond, 5 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 hydroxyl group, 1 secondary alcohol, and 1 Thiophene .

Chemical Reactions Analysis

Cyclohexanol, a related compound, can undergo dehydration to form cyclohexene in the presence of a strong acid . This reaction involves a complex network, including the aromatization of cyclohexanol to phenol, dehydration of cyclohexanol to cyclohexene, and condensation of cyclohexanone to cyclohexylidencyclohexanone .

Physical And Chemical Properties Analysis

Cyclohexanol, a related compound, is a viscous liquid with a relatively high melting point (25.93°C) and boiling point (161°C). It is polar due to the presence of a hydroxyl (-OH) group, making it capable of forming hydrogen bonds .

Aplicaciones Científicas De Investigación

Pharmacological Effects in Animals

Studies have explored the pharmacological effects of 2-(2-Thienyl)cyclohexanol and its derivatives in various animal models. For instance, Garmer (1969) investigated the effects of 2-ethylamino-2-(2-thienyl) cyclohexanone HCl, a phencyclidine-like compound, in cats, observing central nervous depression ranging from tranquil inactivity to deep narcosis (Garmer, 1969).

Cardioplegic Effects

Cyclohexanol derivatives, including 2-(2-Thienyl)cyclohexanol, have been studied for their cardioplegic effects. A study by Smookler & DeFeo (1962) examined the cardioplegic effects of cyclohexanol and its derivatives on various animal models, finding varying degrees of inhibitory effects ranging from slight depression to complete arrest (Smookler & DeFeo, 1962).

Co-Carcinogenic Potential

Research by Márquez-Rosado et al. (2007) evaluated the co-carcinogenic potential of cyclohexanol in a rat hepatocarcinogenesis model. The study revealed that cyclohexanol has a strong tumor co-promoter potential, with significant increases in CYP2E1 expression and downregulation of the Bax proapoptotic protein (Márquez-Rosado et al., 2007).

Industrial Applications

Cyclohexanols, including 2-(2-Thienyl)cyclohexanol, are significant in industrial applications. Liu et al. (2017) explored the hydrodeoxygenation of lignin-derived phenols to cyclohexanols over Co-based catalysts, demonstrating their importance in the production of polymers, spices, and medicines (Liu et al., 2017).

Antimicrobial and Antiviral Potential

El-Sherbeny et al. (1995) synthesized a series of thienopyrimidine derivatives and evaluated them for antimicrobial and antiviral activities. These studies indicate the potential use of 2-(2-Thienyl)cyclohexanol derivatives in developing new antimicrobial and antiviral agents (El-Sherbeny et al., 1995).

Safety And Hazards

Direcciones Futuras

The dehydrogenation of cyclohexanol to cyclohexanone is a crucial industrial process in the production of caprolactam and adipic acid, both of which serve as important precursors in nylon textiles . Therefore, further investigations into catalysts and processes for cyclohexanol dehydrogenation may offer potential avenues for the future .

Propiedades

IUPAC Name |

2-thiophen-2-ylcyclohexan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14OS/c11-9-5-2-1-4-8(9)10-6-3-7-12-10/h3,6-9,11H,1-2,4-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDCBNZGPGVRJIS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C2=CC=CS2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Thienyl)cyclohexanol | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2,5-dimethylbenzenesulfonamide](/img/structure/B2390059.png)

![N-(cyanomethyl)-N-propyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2390064.png)

![3-(3-chloro-2-methylphenyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2390070.png)

![Methyl 5-[[2-[ethyl(prop-2-enoyl)amino]acetyl]amino]thiophene-3-carboxylate](/img/structure/B2390074.png)

![2-(4-Chlorophenyl)-2-[6-(phenylsulfanyl)-3-pyridazinyl]acetonitrile](/img/structure/B2390075.png)